molecular formula C12H20N4O3S B10936006 N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)piperidine-4-carboxamide

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10936006
M. Wt: 300.38 g/mol
InChI Key: HLIRZXVJQMBZPY-UHFFFAOYSA-N
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Description

N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methylsulfonyl group and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization of the piperidine ring. One common method involves the Buchwald–Hartwig arylamination reaction, which is used to form the pyrazole moiety . This reaction is followed by nucleophilic aromatic substitution to introduce the methylsulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield pyrazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzyme active sites, inhibiting their activity. The methylsulfonyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. Pathways involved may include inhibition of kinases or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE stands out due to its unique combination of a piperidine ring with a methylsulfonyl group and a pyrazole moiety. This structural arrangement imparts distinct chemical properties, such as enhanced solubility and specific binding affinity to molecular targets, making it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C12H20N4O3S

Molecular Weight

300.38 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C12H20N4O3S/c1-15-9-10(8-14-15)7-13-12(17)11-3-5-16(6-4-11)20(2,18)19/h8-9,11H,3-7H2,1-2H3,(H,13,17)

InChI Key

HLIRZXVJQMBZPY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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